Cas no 2247102-60-7 ((1R,2R)-2-(2-Ethylpyrazol-3-yl)cyclopropan-1-amine;dihydrochloride)

(1R,2R)-2-(2-Ethylpyrazol-3-yl)cyclopropan-1-amine dihydrochloride is a chiral cyclopropane derivative featuring a pyrazole substituent, offering utility as a versatile intermediate in pharmaceutical and agrochemical synthesis. Its stereospecific (1R,2R) configuration ensures precise molecular interactions, making it valuable for enantioselective applications. The dihydrochloride salt form enhances stability and solubility, facilitating handling in aqueous or polar solvent systems. The 2-ethylpyrazole moiety contributes to potential bioactivity, particularly in targeting enzyme or receptor binding sites. This compound is suited for research in drug discovery, particularly for CNS or metabolic disorders, due to its structural rigidity and functional group diversity. High purity and well-defined stereochemistry support reproducible results in synthetic and medicinal chemistry studies.
(1R,2R)-2-(2-Ethylpyrazol-3-yl)cyclopropan-1-amine;dihydrochloride structure
2247102-60-7 structure
商品名:(1R,2R)-2-(2-Ethylpyrazol-3-yl)cyclopropan-1-amine;dihydrochloride
CAS番号:2247102-60-7
MF:C8H15Cl2N3
メガワット:224.130799531937
CID:6577489
PubChem ID:138040142

(1R,2R)-2-(2-Ethylpyrazol-3-yl)cyclopropan-1-amine;dihydrochloride 化学的及び物理的性質

名前と識別子

    • EN300-6490788
    • rac-(1R,2R)-2-(1-ethyl-1H-pyrazol-5-yl)cyclopropan-1-amine dihydrochloride
    • 2247102-60-7
    • (1R,2R)-2-(2-Ethylpyrazol-3-yl)cyclopropan-1-amine;dihydrochloride
    • インチ: 1S/C8H13N3.2ClH/c1-2-11-8(3-4-10-11)6-5-7(6)9;;/h3-4,6-7H,2,5,9H2,1H3;2*1H/t6-,7-;;/m1../s1
    • InChIKey: ZHYIEKSRBGREHC-GPJOBVNKSA-N
    • ほほえんだ: Cl.Cl.N[C@@H]1C[C@H]1C1=CC=NN1CC

計算された属性

  • せいみつぶんしりょう: 223.0643029g/mol
  • どういたいしつりょう: 223.0643029g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 148
  • 共有結合ユニット数: 3
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 43.8Ų

(1R,2R)-2-(2-Ethylpyrazol-3-yl)cyclopropan-1-amine;dihydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Aaron
AR027YST-2.5g
rac-(1R,2R)-2-(1-ethyl-1H-pyrazol-5-yl)cyclopropan-1-amine dihydrochloride, trans
2247102-60-7 95%
2.5g
$4493.00 2023-12-15
1PlusChem
1P027YKH-1g
rac-(1R,2R)-2-(1-ethyl-1H-pyrazol-5-yl)cyclopropan-1-amine dihydrochloride, trans
2247102-60-7 95%
1g
$2112.00 2024-05-25
Aaron
AR027YST-1g
rac-(1R,2R)-2-(1-ethyl-1H-pyrazol-5-yl)cyclopropan-1-amine dihydrochloride, trans
2247102-60-7 95%
1g
$2305.00 2025-02-15
1PlusChem
1P027YKH-2.5g
rac-(1R,2R)-2-(1-ethyl-1H-pyrazol-5-yl)cyclopropan-1-amine dihydrochloride, trans
2247102-60-7 95%
2.5g
$4078.00 2024-05-25
1PlusChem
1P027YKH-10g
rac-(1R,2R)-2-(1-ethyl-1H-pyrazol-5-yl)cyclopropan-1-amine dihydrochloride, trans
2247102-60-7 95%
10g
$8873.00 2023-12-18
Enamine
EN300-6490788-0.25g
rac-(1R,2R)-2-(1-ethyl-1H-pyrazol-5-yl)cyclopropan-1-amine dihydrochloride
2247102-60-7 95.0%
0.25g
$822.0 2025-03-15
Enamine
EN300-6490788-2.5g
rac-(1R,2R)-2-(1-ethyl-1H-pyrazol-5-yl)cyclopropan-1-amine dihydrochloride
2247102-60-7 95.0%
2.5g
$3249.0 2025-03-15
Enamine
EN300-6490788-10.0g
rac-(1R,2R)-2-(1-ethyl-1H-pyrazol-5-yl)cyclopropan-1-amine dihydrochloride
2247102-60-7 95.0%
10.0g
$7128.0 2025-03-15
Enamine
EN300-6490788-0.5g
rac-(1R,2R)-2-(1-ethyl-1H-pyrazol-5-yl)cyclopropan-1-amine dihydrochloride
2247102-60-7 95.0%
0.5g
$1293.0 2025-03-15
Aaron
AR027YST-10g
rac-(1R,2R)-2-(1-ethyl-1H-pyrazol-5-yl)cyclopropan-1-amine dihydrochloride, trans
2247102-60-7 95%
10g
$9826.00 2023-12-15

(1R,2R)-2-(2-Ethylpyrazol-3-yl)cyclopropan-1-amine;dihydrochloride 関連文献

(1R,2R)-2-(2-Ethylpyrazol-3-yl)cyclopropan-1-amine;dihydrochlorideに関する追加情報

Comprehensive Overview of (1R,2R)-2-(2-Ethylpyrazol-3-yl)cyclopropan-1-amine;dihydrochloride (CAS No. 2247102-60-7)

The compound (1R,2R)-2-(2-Ethylpyrazol-3-yl)cyclopropan-1-amine;dihydrochloride (CAS No. 2247102-60-7) is a chiral cyclopropane derivative with a pyrazole moiety, widely recognized for its potential applications in pharmaceutical research and organic synthesis. Its unique structural features, including the cyclopropane ring and ethylpyrazole group, make it a valuable intermediate for drug discovery, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors. The dihydrochloride salt form enhances its solubility, facilitating its use in biological assays and formulation studies.

Recent trends in pharmaceutical chemistry highlight the growing interest in chiral amines and heterocyclic compounds, with (1R,2R)-2-(2-Ethylpyrazol-3-yl)cyclopropan-1-amine emerging as a focus due to its stereospecificity and bioactivity. Researchers are exploring its role in modulating neurotransmitter receptors, such as serotonin and dopamine receptors, which aligns with the increasing demand for novel neurological disorder treatments. Additionally, its pyrazole scaffold is a common motif in anti-inflammatory and anticancer agents, further broadening its relevance.

The synthesis of CAS 2247102-60-7 involves stereoselective cyclopropanation and subsequent functionalization of the pyrazole ring, often employing asymmetric catalysis techniques. This process underscores the importance of green chemistry principles, as the pharmaceutical industry seeks sustainable methods to reduce waste and improve efficiency. Analytical characterization, including HPLC, NMR, and mass spectrometry, confirms the high purity and enantiomeric excess of the compound, critical for regulatory compliance and reproducibility in research.

From a commercial perspective, (1R,2R)-2-(2-Ethylpyrazol-3-yl)cyclopropan-1-amine;dihydrochloride is supplied by specialized fine chemical manufacturers under stringent quality control. Its pricing and availability are influenced by factors such as raw material costs and scale-up challenges, which are common topics in industry forums. Researchers frequently search for bulk suppliers or custom synthesis services to procure this compound, reflecting its niche yet growing demand.

In summary, CAS 2247102-60-7 represents a versatile building block in medicinal chemistry, with applications spanning drug design, mechanistic studies, and preclinical development. Its combination of a rigid cyclopropane backbone and a bioactive pyrazole group offers unique opportunities for innovation in therapeutic pipelines. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in addressing unmet medical needs.

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